Carvyl-3-methylbutyrate

Description

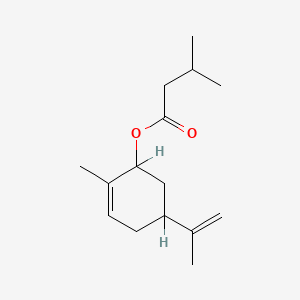

Structure

3D Structure

Properties

CAS No. |

94386-39-7 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) 3-methylbutanoate |

InChI |

InChI=1S/C15H24O2/c1-10(2)8-15(16)17-14-9-13(11(3)4)7-6-12(14)5/h6,10,13-14H,3,7-9H2,1-2,4-5H3 |

InChI Key |

GGESQBHSIRCDBW-UHFFFAOYSA-N |

SMILES |

CC1=CCC(CC1OC(=O)CC(C)C)C(=C)C |

Canonical SMILES |

CC1=CCC(CC1OC(=O)CC(C)C)C(=C)C |

Other CAS No. |

94386-39-7 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Carvyl 3 Methylbutyrate and Analogues

Chemical Synthesis Methodologies

The creation of Carvyl-3-methylbutyrate through chemical synthesis primarily relies on established esterification techniques. These methods involve the reaction of carveol (B46549) with a suitable acyl donor, such as 3-methylbutyric acid or its derivatives.

Esterification Reactions and Optimizations

The synthesis of carvyl esters, such as this compound, is typically achieved through Fischer-Speier esterification or by using more reactive acylating agents. A general approach involves the reaction of l-carveol with a carboxylic acid in the presence of an acid catalyst. nih.gov For instance, a series of l-carvyl esters were synthesized by reacting l-carveol with various carboxylic acids using p-toluene sulfonic acid as a catalyst in cyclohexane, with the reaction driven to completion by the azeotropic removal of water. nih.gov

A common method for producing carvyl acetate (B1210297), a closely related ester, involves boiling carveol with acetic anhydride (B1165640) and sodium acetate. guidechem.comchemicalbook.com This approach can be adapted for this compound by substituting acetic anhydride with 3-methylbutyric anhydride. Optimization of such reactions often involves adjusting parameters like temperature, catalyst concentration, and reaction time to maximize yield and purity. For example, in the synthesis of carvyl acetate from α-pinene, optimal results were achieved at 40°C with a specific catalyst loading, yielding high conversion and selectivity within one hour. researchgate.net

Table 1: Representative Conditions for Chemical Esterification of Carveol

| Product Ester | Alcohol | Acylating Agent | Catalyst | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| l-Carvyl Esters | l-Carveol | Carboxylic Acids (C7-C16) | p-Toluene sulfonic acid | Cyclohexane | Azeotropic Reflux | Effective for synthesizing a series of esters. | nih.gov |

| Carvyl Acetate | Carveol | Acetic Anhydride | Sodium acetate | None (neat) | Boiling | Standard laboratory preparation method. | guidechem.comchemicalbook.com |

| Carvyl Butyrate (B1204436) | Sobrerol (B1217407) (precursor to Carveol) | Butyric Anhydride | Sodium carbonate | None (neat) | Reflux (starting at 180°C) | Synthesis via pyrolysis of the intermediate sobrerol dibutyrate. | google.com |

| Carvyl Acetate | α-Pinene (precursor) | Acetic Acid | TCA/Zeolite Y | Not specified | 40°C | Achieved 67.81% conversion and 81.92% selectivity. | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Centers

Carveol, the alcohol precursor, is a chiral molecule containing stereogenic centers. contaminantdb.cafoodb.ca Consequently, this compound will also be chiral. The stereochemical outcome of the synthesis is of paramount importance as different enantiomers and diastereomers can possess distinct properties.

The most direct approach to obtaining a stereochemically pure carvyl ester is to start with a stereochemically pure isomer of carveol. In a direct esterification reaction that does not affect the chiral centers of the alcohol, the stereochemistry of the starting carveol is retained in the final product. For example, the synthesis of esters from l-carveol (the (4R)-isomer) will yield the corresponding (4R)-carvyl ester. nih.gov

For more complex syntheses or when a specific stereoisomer is desired from a racemic or mixed starting material, various strategies for controlling stereochemistry can be employed. These include the use of:

Chiral Catalysts: These catalysts can selectively promote the reaction of one enantiomer over another, leading to a product with high enantiomeric excess. numberanalytics.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the reacting molecule to direct the stereochemical course of the reaction, after which it is removed to yield the desired stereoisomer. numberanalytics.comnih.gov

Stereoselective Reactions: Employing reactions that are inherently stereoselective, where the mechanism of the reaction favors the formation of one stereoisomer over others, is a fundamental strategy. numberanalytics.comuok.edu.in

Enzymatic Synthesis and Biocatalytic Routes

In line with the principles of "Green Chemistry," enzymatic synthesis offers an attractive alternative to conventional chemical methods. researchgate.net Biocatalysis, particularly using lipases, provides high selectivity under mild reaction conditions, often reducing the formation of byproducts. researchgate.netscielo.br

Lipases (EC 3.1.1.3) are widely used for ester synthesis in low-water environments, where their hydrolytic function is reversed. scielo.br The enzymatic synthesis of flavor esters is a well-established field, and these methods are directly applicable to the production of this compound. scielo.brnih.gov Immobilized lipases are particularly favored as they can be easily recovered and reused, which is crucial for the economic viability of the process. nih.govmdpi.com

Candida antarctica lipase (B570770) B (CALB), often immobilized and sold under the trade name Novozym 435, is one of the most effective and widely used biocatalysts for ester synthesis due to its high efficiency and broad substrate tolerance. researchgate.netnih.govnih.gov The optimization of enzymatic esterification involves several factors, including the choice of lipase, reaction medium (often a non-polar organic solvent or a solvent-free system), water activity, temperature, and the molar ratio of substrates. scielo.brmdpi.com

Table 2: Lipases Used in the Biocatalytic Synthesis of Esters

| Lipase Source | Immobilization/Form | Example Esters Synthesized | Key Findings | Reference(s) |

|---|---|---|---|---|

| Candida antarctica (Lipase B) | Immobilized (Novozym 435) | Octyl formate, Citronellol esters, Arbutin esters | Highly efficient for a wide range of esters; reusable. | researchgate.netnih.gov |

| Rhizomucor miehei | Immobilized on chitosan | Methyl butyrate, Ethyl butyrate | A low-cost biocatalyst with efficiency comparable to commercial enzymes. | nih.gov |

| Candida rugosa | Type VII | Terpinyl acetate | Compared with other lipases for terpene ester synthesis. | researchgate.net |

| Porcine Pancreas | Immobilized | Butyl formate | Used in solvent-free systems for flavor synthesis. | nih.gov |

Design and Synthesis of this compound Derivatives and Analogues

The structural framework of this compound allows for various modifications to fine-tune its properties. These modifications can be targeted at either the carveol moiety or the 3-methylbutyrate side chain.

Structural Modifications and their Synthetic Feasibility

Designing and synthesizing derivatives of this compound involves creating new molecules with altered structures. The synthetic feasibility of these analogues depends on the complexity of the desired modification.

Modification of the Ester Chain: This is the most straightforward modification. By replacing 3-methylbutyric acid with other carboxylic acids, a wide array of carvyl esters can be synthesized using the esterification methods described previously. A study successfully demonstrated this by synthesizing a series of l-carvyl esters from saturated fatty acids with chain lengths from C7 to C16. nih.gov This highlights the high feasibility of creating analogues with varied lipophilicity by simply changing the acid component.

Modification of the Carveol Backbone: Altering the cyclohexene (B86901) ring of carveol is more complex. Potential modifications could include hydrogenation of the double bonds, epoxidation, or introduction of other functional groups. These transformations would typically be performed on the carveol molecule before the esterification step. For example, hydrogenation of carveol yields dihydrocarveol, which can then be esterified to produce dihydrocarvyl esters. google.com

Synthesis of Related Carvyl Esters (e.g., Carvyl Acetate, Carvyl Isovalerate)

The synthesis of other carvyl esters is well-documented and provides direct insight into the production of this compound.

Carvyl Acetate: This is a commercially important flavor and fragrance compound. ontosight.ai A standard laboratory synthesis involves the acetylation of carveol using acetic anhydride, often with sodium acetate as a catalyst. guidechem.comchemicalbook.com It can also be produced from sobrerol diacetate through pyrolysis. google.com

Carvyl Isovalerate: This ester can be prepared via transesterification. One documented method involves reacting mixed carvyl acetates with methyl isovalerate in the presence of a base catalyst like sodium methylate in a toluene (B28343) solvent. google.com

Carvyl Butyrate: Synthesis has been achieved by heating sobrerol with butyric anhydride, followed by pyrolysis of the resulting diester. google.com

Carvyl Propionate: This compound is mentioned in the literature as a fragrance component and can be synthesized through similar esterification of carveol with propionic acid or its anhydride. google.comresearchgate.net

Natural Occurrence and Biosynthetic Mechanisms of Carvyl 3 Methylbutyrate

Distribution in Botanical Sources and Essential Oils

Research has detected Carvyl-3-methylbutyrate in various species of the Mentha (mint) genus. For instance, it is a known constituent of some Mentha spicata (spearmint) varieties, where it exists alongside major components like carvone (B1668592) and limonene. researchgate.netbrieflands.com The specific concentration of this compound can vary significantly depending on the species and even the specific cultivar.

Beyond the mint family, this compound has also been reported in other aromatic plants. For example, it has been found in certain species of Eremophila, a genus of flowering plants in the Scrophulariaceae family, and in some members of the Cupressus genus. mdpi.comresearchgate.net The distribution of this compound appears to be linked to plants that produce a rich and complex array of essential oils.

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Lamiaceae | Mentha | Mentha spicata | Spearmint |

| Scrophulariaceae | Eremophila | Eremophila spp. | Emu bush |

Elucidation of Putative Biosynthetic Pathways

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its chemical structure, a putative pathway can be proposed involving the esterification of carveol (B46549) with 3-methylbutyric acid.

The biosynthesis of its precursors likely follows well-established pathways for monoterpenes and branched-chain fatty acids. Carveol, a monoterpenoid alcohol, is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which ultimately leads to the formation of geranyl pyrophosphate (GPP). GPP then undergoes cyclization and subsequent enzymatic modifications to yield a variety of monoterpenes, including carveol.

3-Methylbutyric acid, also known as isovaleric acid, is a branched-chain fatty acid. Its biosynthesis is linked to the catabolism of the amino acid leucine.

The final step in the formation of this compound is believed to be an esterification reaction catalyzed by an alcohol acyltransferase (AAT). These enzymes are responsible for the formation of a wide range of volatile esters in plants by transferring an acyl group from an acyl-CoA to an alcohol. In this case, the enzyme would facilitate the reaction between carveol and 3-methylbutyryl-CoA.

Further research, including isotopic labeling studies and the identification of specific AATs with affinity for carveol and 3-methylbutyryl-CoA, is needed to confirm this proposed pathway.

Environmental and Genetic Factors Influencing Natural Production

The production of this compound, like other secondary metabolites in plants, is influenced by a combination of genetic and environmental factors. thegoodscentscompany.comsemanticscholar.org

Genetic Factors: The genetic makeup of a plant is the primary determinant of its capacity to produce specific volatile compounds. thegoodscentscompany.com The presence and expression levels of the genes encoding the enzymes involved in the biosynthetic pathway, such as terpene synthases and alcohol acyltransferases, are crucial. nih.gov For instance, different cultivars or chemotypes of Mentha spicata can exhibit significant variations in their essential oil composition, including the concentration of this compound, due to genetic differences. mdpi.comresearchgate.net Studies on citrus have shown that the rootstock can significantly affect the volatile profile of the fruit, indicating a genetic influence on aroma compound production. mdpi.comresearchgate.net

Environmental Factors: Environmental conditions can significantly modulate the production of secondary metabolites. thegoodscentscompany.comsemanticscholar.org These factors include:

Light: Light intensity and duration can influence photosynthesis and the availability of precursors for terpene biosynthesis.

Temperature: Temperature affects enzyme activity and can influence the volatility of the compounds.

Water Availability: Drought stress has been shown to alter the essential oil composition in various mint species. semanticscholar.orgmdpi.comresearchgate.net In some cases, moderate water stress can lead to an increase in the concentration of certain essential oil components. mdpi.com

Developmental Stage: The concentration of volatile compounds can change throughout the plant's life cycle, with different levels being present in young versus mature leaves, and during different seasons. perfumerflavorist.com

The interplay of these genetic and environmental factors results in the dynamic and variable nature of this compound production in plants.

Co-occurrence with Other Volatile Organic Compounds in Natural Matrices

This compound is rarely found in isolation and typically co-occurs with a diverse array of other volatile organic compounds (VOCs) that collectively form the characteristic aroma of a plant's essential oil. brieflands.comnih.gov The specific profile of these co-occurring compounds is highly dependent on the plant species.

In Mentha spicata, this compound is commonly found alongside major constituents such as carvone and limonene. researchgate.netbrieflands.com Other frequently detected compounds in spearmint oil include β-myrcene, 1,8-cineole, and various other esters and monoterpenes. brieflands.commdpi.com

In citrus species, where related carvyl esters have been identified, the volatile profile is often dominated by limonene. nih.gov Other co-occurring compounds can include α-pinene, myrcene, and a variety of aldehydes, alcohols, and other esters. nih.govcsic.es

The analysis of essential oils from plants like Artemisia ludoviciana and Ambrosia acanthicarpa also reveals a complex mixture of monoterpenes and sesquiterpenes, which would likely be the chemical environment in which this compound would be found if present. nih.gov

Table 2: Common Co-occurring Volatile Organic Compounds with Carvyl Esters

| Compound Class | Specific Compounds |

|---|---|

| Monoterpene Hydrocarbons | Limonene, α-Pinene, β-Pinene, Myrcene, γ-Terpinene |

| Oxygenated Monoterpenes | Carvone, Carveol, 1,8-Cineole, Linalool |

| Esters | Carvyl acetate (B1210297), Dihydro carvyl acetate, Neryl acetate, Geranyl acetate |

Advanced Analytical Methodologies for the Characterization and Quantification of Carvyl 3 Methylbutyrate

Chromatographic Techniques in Research

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a volatile compound like Carvyl-3-methylbutyrate, gas chromatography (GC) is the technique of choice, often coupled with various detectors for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is first vaporized and injected into the GC system. The separation occurs in a capillary column, where compounds are separated based on their boiling points and affinity for the column's stationary phase. As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer. The MS (B15284909) ionizes the molecules, typically using electron impact (EI), causing them to fragment into characteristic patterns. mdpi.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, which can be compared against spectral libraries like the NIST/SPA/NIH Mass Spectral Library for positive identification. nih.govresearchgate.net

For quantitative analysis, the instrument measures the abundance of specific ions corresponding to the target analyte. mdpi.comnih.gov The area of the chromatographic peak is proportional to the concentration of the compound in the sample. nih.gov By using internal or external standards, precise quantification can be achieved. nih.govnih.govresearchgate.net GC-MS methods are validated to ensure accuracy, precision, linearity, and low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

| Parameter | Typical Setting/Value |

|---|---|

| Column Type | Fused silica capillary column (e.g., DB-5, HP-5MS, ZB-WAX) nih.govekb.eg |

| Column Dimensions | 30-60 m length x 0.25-0.32 mm i.d. x 0.25-1.0 µm film thickness nih.govekb.eg |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) ekb.egjcsp.org.pk |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) nih.gov |

| Injector Temperature | 220-270 °C ekb.egjcsp.org.pk |

| Oven Temperature Program | Initial temp (e.g., 50 °C for 1-5 min), ramped (e.g., 4-15 °C/min) to a final temp (e.g., 250-280 °C) nih.govekb.eg |

| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.comekb.eg |

| Mass Scan Range | e.g., m/z 35-450 amu mdpi.comnih.gov |

| Ion Source Temperature | 200-280 °C uliege.be |

To overcome the limitations of single-dimension GC-MS, particularly in the analysis of highly complex matrices where peaks may co-elute, more advanced hyphenated techniques are employed. These methods provide additional dimensions of separation or information, leading to enhanced resolution and more confident compound identification.

For compounds like this compound that contribute to the aroma of a product, it is essential to determine not just their presence but also their sensory impact. Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is a specialized technique designed for this purpose. mdpi.com It adds a human sensory panelist as a highly sensitive detector for odor. mdpi.com

In a GC-O-MS system, the effluent from the GC column is split into two paths. One part is directed to the mass spectrometer for chemical identification, while the other is sent to a heated sniffing port. nih.gov A trained panelist sniffs the effluent and records the time, duration, intensity, and a descriptor for any detected odor. By correlating the sensory data with the mass spectrometry data, researchers can definitively identify which specific compounds are responsible for the sample's characteristic aroma. nih.govmdpi.com This technique is invaluable for pinpointing key aroma-active compounds, even those present at concentrations too low for standard MS detection but above the human odor threshold. nih.gov

| Feature | Description |

|---|---|

| Dual Detection | Simultaneous chemical analysis (MS) and sensory analysis (Olfactometry). nih.gov |

| Effluent Splitting | The column output is typically split 1:1 between the MS detector and the sniffing port. nih.gov |

| Data Collection | Combines instrumental data (mass spectra, retention times) with sensory data (odor descriptors, intensity ratings). nih.govmdpi.com |

| Application | Identifies which specific volatile compounds in a complex mixture are responsible for its aroma. mdpi.com |

| Sensitivity | Can detect odor-active compounds that are below the instrumental detection limit but above the human olfactory threshold. nih.gov |

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant increase in separation power compared to conventional one-dimensional GC. copernicus.org This technique employs two columns of different selectivity connected by a modulator. The entire sample undergoes separation in both dimensions, resulting in a highly structured two-dimensional chromatogram. uliege.be

The modulator traps small, sequential fractions of the effluent from the first-dimension (1D) column and then re-injects them as sharp pulses onto the second-dimension (2D) column for a rapid, secondary separation. nih.gov This process dramatically increases peak capacity and resolution, allowing for the separation of hundreds or even thousands of compounds in a single analysis. copernicus.orgresearchgate.net

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), the system can acquire full mass spectra at very high speeds (100-500 spectra/s), which is necessary to accurately characterize the extremely narrow peaks (often <100 ms wide) generated by the 2D column. uliege.benih.govresearchgate.net GC×GC-TOFMS is exceptionally well-suited for the detailed analysis of this compound in complex matrices like essential oils or food volatiles, where it can be separated from isomers and other closely related compounds. researchgate.netnih.gov

| Parameter | Typical Setting/Value |

|---|---|

| 1D Column | Non-polar column (e.g., equivalent to DB-1 or DB-5), 30 m x 0.25 mm i.d. uliege.beresearchgate.net |

| 2D Column | Polar or mid-polar column (e.g., 50% phenyl polysiloxane), 1-2 m x 0.1-0.2 mm i.d. uliege.be |

| Modulator Type | Cryogenic (e.g., liquid nitrogen) or flow-based. uliege.benih.gov |

| Modulation Period | 3-10 seconds. uliege.be |

| TOFMS Acquisition Rate | 100-200 spectra/second. uliege.be |

| Data Processing | Specialized software to generate 2D contour plots and deconvolute mass spectra. uliege.becopernicus.org |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging hyphenated technique that offers an additional dimension of separation based on the gas-phase mobility of ions. nih.gov After compounds are separated by retention time in the GC column, they enter the ion mobility spectrometer. Here, they are ionized and drift through a tube filled with an inert gas under the influence of a weak electric field. mdpi.com

The time it takes for an ion to traverse the drift tube (the drift time) depends on its size, shape, and charge. nih.govmdpi.com This allows for the separation of ions that might have the same mass (isobars) or similar retention times. The combination of GC retention time and IMS drift time creates a unique two-dimensional fingerprint for each volatile organic compound (VOC), significantly enhancing selectivity and identification confidence. gas-dortmund.desemanticscholar.org GC-IMS is particularly advantageous for its high sensitivity, speed, and ability to operate at atmospheric pressure. semanticscholar.orgchemrxiv.org It can effectively distinguish this compound from its isomers and other structurally similar compounds in complex headspace samples. semanticscholar.org

| Aspect | Description |

|---|---|

| Separation Principle | Provides two-dimensional separation based on GC retention time and ion mobility drift time. nih.govsemanticscholar.org |

| Ion Separation | Ions are separated based on their size-to-charge ratio as they move through a drift gas under an electric field. mdpi.com |

| Compound Identification | Uses a combination of retention indices (from GC) and drift times (from IMS) for highly specific identification, often cross-referenced with libraries. gas-dortmund.de |

| Key Advantages | High sensitivity, rapid analysis, excellent for isomer separation, operates at atmospheric pressure. semanticscholar.orgchemrxiv.org |

| Application | Widely used for the analysis of VOCs in food flavor, environmental monitoring, and breath analysis. researcher.life |

Hyphenated Techniques for Enhanced Resolution and Identification

Sample Preparation and Extraction Protocols for Complex Matrices

Before instrumental analysis, this compound must often be isolated and concentrated from its native matrix (e.g., food, plant material, beverages). The choice of extraction method is critical for achieving accurate and reproducible results, as it must efficiently recover the target analyte while minimizing interferences. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and sensitive technique commonly used for volatile compounds. cornell.edu In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed for analysis. nih.govcornell.edu This technique is ideal for analyzing aroma compounds in wine, fruit, and other food products. nih.gov

Solid-Phase Extraction (SPE) is another widely used technique for sample cleanup and concentration. nih.gov The sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.goveuropa.eu SPE is versatile and can be adapted for various sample types, from aqueous solutions to fatty foods. europa.eu

Other methods include Liquid-Liquid Extraction (LLE) , which separates compounds based on their relative solubilities in two immiscible liquids, and Microwave-Assisted Extraction (MAE) , which uses microwave energy to heat solvents and accelerate the extraction of analytes from solid samples. nih.govmdpi.com

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and simple sample preparation technique highly suitable for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov This method integrates sampling, extraction, and concentration into a single step. nih.gov The technique involves exposing a fused silica fiber, coated with a stationary phase, to the headspace (the gas phase above the sample) of a sample sealed in a vial. frontiersin.org Volatile analytes, like esters, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. nih.gov Following this extraction period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, commonly by mass spectrometry (MS). frontiersin.org

The efficiency of the HS-SPME process is dependent on several critical parameters that must be optimized to achieve high sensitivity and reproducibility. These parameters include the type of fiber coating, extraction temperature, and extraction time. nih.gov For volatile esters and terpenes, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of analytes. nih.govmdpi.com The extraction temperature and time are interdependent; higher temperatures can increase the vapor pressure of analytes, facilitating their transfer to the headspace, but require careful optimization to avoid degradation. nih.govfrontiersin.org Studies on various volatile compounds in food and plant matrices have established optimal conditions that serve as a strong basis for analyzing this compound. nih.govfrontiersin.orgmdpi.com

| Parameter | Optimized Range/Value | Rationale | Source |

| SPME Fiber Coating | DVB/CAR/PDMS (50/30 µm) | Broad-spectrum coating suitable for various volatile compounds, including esters and terpenes. | nih.govmdpi.comsigmaaldrich.com |

| Equilibrium Time | 20–60 min | Allows the analyte concentration to reach equilibrium between the sample and the headspace. | frontiersin.org |

| Extraction Temperature | 50–80 °C | Increases analyte volatility, promoting transfer to the headspace for fiber adsorption. | nih.govfrontiersin.orgmdpi.com |

| Extraction Time | 30–60 min | Sufficient time for the analytes to adsorb onto the fiber; longer times can lead to competitive displacement. | nih.govfrontiersin.org |

| Desorption Temperature | 250 °C | Ensures complete and rapid transfer of analytes from the SPME fiber to the GC column. | frontiersin.orgsigmaaldrich.com |

Other Advanced Extraction Methodologies

While HS-SPME is a leading technique, other methodologies can be employed for the extraction of monoterpene esters like this compound from various matrices. The choice of method often depends on the sample matrix, the concentration of the analyte, and the specific goals of the analysis. jfda-online.com

Steam Distillation: A traditional method for extracting essential oils and other volatile compounds from plant material. It involves passing steam through the sample, which vaporizes the volatile compounds. The resulting vapor is then condensed and collected. This technique can yield a higher total concentration of monoterpenoids compared to simple solvent soaking. tamu.edu

Solvent Extraction: This involves soaking the sample material in a solvent such as hexane or pentane. tamu.edu It is a simpler method but may result in lower extraction yields for some compounds. tamu.edu More advanced variations include Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME), which offer improved efficiency and reduced solvent consumption.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly efficient and environmentally friendly, as the solvent can be easily removed by depressurization. It is a modern technique used for extracting terpenes and other natural products.

Spectroscopic Characterization

Following extraction and chromatographic separation, spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C). researchgate.net For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For instance, protons on carbons adjacent to the carbonyl group of the ester are expected to resonate in the 2.0-3.0 ppm region. libretexts.org Protons on the carbon bonded to the ester's oxygen atom typically appear further downfield, around 3.5-4.5 ppm. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester functional group is highly characteristic and appears significantly downfield, typically in the 160-180 ppm range. oregonstate.edu The sp²-hybridized carbons of the alkene groups would also have distinct chemical shifts. By analyzing both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

| Structural Feature | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | N/A | ~160-180 |

| Protons alpha to C=O (-CH₂-C=O) | ~2.0-2.5 | N/A |

| Proton on C-O-C=O (-CH-O-) | ~3.5-4.5 | N/A |

| Alkene Protons (=CH-) | ~4.5-6.0 | ~100-150 |

| Methyl Protons (-CH₃) | ~0.9-1.7 | ~10-30 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the most prominent features in its IR spectrum would be related to its ester and alkene functional groups.

The ester group gives rise to two distinct and strong absorptions:

A very strong and sharp carbonyl (C=O) stretching band, which is characteristic of esters and typically appears in the range of 1735-1750 cm⁻¹. oregonstate.edupressbooks.pub

A strong C-O single bond stretching band, which is found in the 1150-1250 cm⁻¹ region. libretexts.org

Additionally, the presence of carbon-carbon double bonds (C=C) in the carvyl moiety would produce a C=C stretching absorption around 1640-1680 cm⁻¹, and the vinylic C-H bonds would show stretching absorptions above 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Ester C-O Stretch | 1150 - 1250 | Strong |

| Alkene C=C Stretch | 1640 - 1680 | Medium |

| Vinylic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

Method Validation and Quality Assurance in Chemical Analysis

To ensure that an analytical method is reliable, accurate, and precise, it must be validated. nih.gov Method validation is a process that confirms the analytical procedure is suitable for its intended purpose. Key parameters evaluated during validation include linearity, accuracy, precision, specificity, and the limits of detection and quantification. nih.govnih.gov

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a quantitative analytical method. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov It is the point at which the analytical signal is statistically different from the background noise. A common method for determining LOD is based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted. chromforum.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.gov The LOQ is crucial for quantitative studies, as it defines the lower boundary of the method's useful range. A signal-to-noise ratio of 10:1 is often used to establish the LOQ. chromforum.org

Alternatively, LOD and LOQ can be calculated from the parameters of a calibration curve constructed from a series of standards. youtube.com The following equations are widely used:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. youtube.com For the analysis of terpenes and flavor compounds by GC-MS, reported LOD and LOQ values are often in the low µg/mL or µg/kg range, demonstrating the high sensitivity of modern analytical instrumentation. researchgate.netnih.gov

Linearity and Reproducibility Parameters

The validation of an analytical method is crucial to ensure that the obtained results are reliable and accurate. For the quantification of this compound, key validation parameters include linearity and reproducibility. These parameters demonstrate that the analytical method can produce results that are directly proportional to the concentration of the analyte in the sample and that the method yields consistent results over repeated measurements.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of this compound, this is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response of the analytical instrument, such as a gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is then plotted against the known concentrations of this compound.

A linear relationship is desired, and the quality of the linearity is often expressed by the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship between the instrument response and the concentration of this compound. The linear range is the concentration range over which the method is shown to be linear.

Table 1: Linearity Data for the Quantification of this compound

| Parameter | Value |

| Linear Range | 0.5 - 100 µg/mL |

| Number of Calibration Points | 7 |

| Regression Equation | y = 54321x + 1234 |

| Coefficient of Determination (R²) | 0.9998 |

The data presented in Table 1 illustrates a typical calibration for the analysis of this compound. The wide linear range allows for the quantification of this compound in various sample matrices where its concentration may differ significantly. The high coefficient of determination (R² = 0.9998) confirms the excellent linearity of the method within this range, ensuring that the measurements are accurate across the calibration curve.

Reproducibility

Reproducibility refers to the closeness of the agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. In the context of analytical chemistry, this is often assessed through intra-day and inter-day precision studies.

Intra-day precision (repeatability) is determined by analyzing the same sample multiple times on the same day, with the same instrument and by the same analyst.

Inter-day precision (intermediate precision) is determined by analyzing the same sample on different days, which may also involve different analysts or instruments.

The precision is typically expressed as the relative standard deviation (RSD), with lower RSD values indicating higher precision and better reproducibility of the analytical method.

Table 2: Intra-day and Inter-day Precision for the Quantification of this compound

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=18, over 3 days) |

| 1.0 | 2.1 | 3.5 |

| 25.0 | 1.5 | 2.8 |

| 75.0 | 1.2 | 2.3 |

Investigation of Biological Activities and Underlying Molecular Mechanisms of Carvyl 3 Methylbutyrate

Antimicrobial Efficacy and Mechanisms of Action

The potential for Carvyl-3-methylbutyrate to act as an antimicrobial agent is an area of scientific inquiry, though direct research on this specific compound is limited. Insights can be drawn from studies on structurally related compounds, such as other carvyl and carvacryl esters.

Antibacterial Properties and Cellular Targets

Table 1: Antibacterial Activity of a Structurally Related Compound

| Compound | Bacterial Strains Tested | Outcome | Reference |

| Carvacryl Acetate (B1210297) | E. coli, P. fluorescens, S. aureus, L. plantarum, B. subtilis | Not effective | nih.govbohrium.com |

Antifungal Activities and Inhibition Pathways

Similar to its antibacterial properties, direct research on the antifungal activities and inhibition pathways of this compound is scarce. The aforementioned study on carvacryl acetate also tested its efficacy against the yeast Saccharomyces cerevisiae and the fungus Botrytis cinerea and found it to be inefficient. nih.govbohrium.com This again points to the potential necessity of a free hydroxyl group for antifungal action in this class of compounds.

The development of novel antifungal agents often involves the chemical modification of known active compounds. However, in the case of carvacrol (B1668589) derivatives, esterification does not appear to be a successful strategy for enhancing or retaining antifungal properties. nih.govbohrium.com Inhibition of ergosterol (B1671047) synthesis is a common pathway for many antifungal drugs. nih.govnih.gov There is currently no evidence to suggest that this compound or related esters act via this or any other specific antifungal pathway.

Anticancer and Antitumor Research

The potential of natural compounds and their derivatives as anticancer agents is a vast field of study. However, specific research into the anticancer and antitumor properties of this compound is not currently available in published literature.

In Vitro and Pre-clinical Models

There are no published studies that have investigated the effects of this compound in in vitro cancer cell line models or in pre-clinical animal models of cancer. Research on other terpene esters has shown some promise, suggesting that this class of compounds may warrant investigation. For example, esters of resveratrol, another natural phenol, have been shown to inhibit the growth of cancer cells in a dose-dependent manner. mdpi.com Perillyl alcohol, a monoterpene alcohol, has also demonstrated antitumor activity in various cancer types in in vitro and animal studies. nih.govnih.gov

Elucidation of Molecular Mechanisms (e.g., angiogenesis inhibition, CREB activation suppression)

Given the absence of in vitro and pre-clinical data for this compound, there is no information regarding its potential molecular mechanisms of action in cancer. Key processes in tumor progression include angiogenesis (the formation of new blood vessels) and the activation of transcription factors like CREB (cAMP response element-binding protein), which is involved in cell survival and proliferation. mdpi.comnih.govnih.govnih.govyoutube.comresearchgate.net

While some natural compounds and their derivatives have been shown to inhibit angiogenesis or modulate CREB pathways, there is no evidence to link this compound to these mechanisms at this time. mdpi.comnih.govnih.govnih.govyoutube.comresearchgate.netnih.gov

Anti-inflammatory Response Modulation

The modulation of the inflammatory response is a key therapeutic target for a wide range of diseases. While direct evidence for this compound is limited, studies on related compounds provide some indication of potential activity.

A study on carvacryl acetate, a structurally similar ester, has demonstrated anti-inflammatory effects. mdpi.comconsensus.appresearchgate.net In preclinical models, a nanoemulsion of carvacryl acetate was shown to have improved anti-inflammatory activity compared to the free oil, particularly when administered orally. mdpi.comconsensus.appresearchgate.net The study indicated that carvacryl acetate exhibits anti-inflammatory activity by reducing cytokine levels and neutrophil migration. mdpi.com

Furthermore, butyrate (B1204436) and other short-chain fatty acids, such as the 3-methylbutyrate (isovalerate) moiety of this compound, have been shown to regulate inflammatory responses. nih.gov Sodium butyrate has been observed to have strong anti-inflammatory effects against LPS-induced responses in primary microglia and to downregulate NF-κB-binding capacity. nih.gov This suggests that the butyrate portion of the this compound molecule could potentially contribute to anti-inflammatory activity.

Table 2: Anti-inflammatory Effects of Structurally Related Compounds

| Compound/Component | Model System | Observed Effects | Reference |

| Carvacryl Acetate | Preclinical inflammation models | Reduced cytokine levels and neutrophil migration | mdpi.com |

| Sodium Butyrate | Primary microglia, hippocampal slice cultures | Anti-inflammatory against LPS-induced responses, downregulation of NF-κB binding | nih.gov |

Antioxidant Capacity and Mechanisms of Radical Scavenging

There is no direct experimental evidence detailing the antioxidant capacity or radical scavenging mechanisms of this compound. However, the potential for such activity can be hypothesized based on the properties of structurally related compounds, particularly the monoterpenoid carvone (B1668592).

Carvone is known to possess antioxidant properties. nih.govnih.gov Studies have demonstrated its ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. The antioxidant effects of compounds like carvone are often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.govresearchgate.net For instance, S-carvone has shown significant antioxidant activity in vitro, with some studies indicating it possesses higher activity than the standard antioxidant α-tocopherol. researchgate.nettandfonline.comtandfonline.com

The potential radical scavenging mechanisms for a molecule containing a carvyl moiety could involve:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching the radical and forming a more stable radical from the antioxidant itself. frontiersin.org

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical to neutralize it. frontiersin.org

To provide context, the table below summarizes reported antioxidant activities for the related compound, carvone.

| Assay Type | Test Compound | Results | Reference |

| Total Antioxidant Activity | S-Carvone | Possesses higher antioxidant activity compared to α-tocopherol. | researchgate.net |

| Linoleic Acid Peroxidation | S-Carvone | Inhibition of 98% at 250 µg/mL, greater than α-tocopherol (77%). | tandfonline.com |

| Superoxide (B77818) Anion Scavenging | (R)-Carvone | Demonstrated potent activity against superoxide radicals. | nih.gov |

| DPPH Radical Scavenging | Carvone | Showed scavenging of the DPPH radical. | nih.gov |

This data pertains to carvone, a structurally related monoterpene, and not to this compound.

Other Emerging Biological Properties and Mechanistic Hypotheses

Direct studies on other biological properties of this compound are absent from scientific literature. However, by examining its structural components, several hypotheses can be formulated regarding its potential biological activities, which await experimental validation.

The parent monoterpene, carvone, exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities. nih.govnih.govdntb.gov.ua The mechanisms underlying these effects are diverse. For example, its anti-inflammatory and anticancer effects may involve the modulation of cellular signaling pathways that regulate apoptosis (programmed cell death), cell cycle, and senescence. nih.govnih.gov

The 3-methylbutyrate (isovalerate) moiety is a short-chain fatty acid ester. Such compounds are involved in various metabolic processes. ebi.ac.uknih.gov

Based on this, a primary mechanistic hypothesis for this compound is that it may function as a pro-drug. As an ester, its lipophilicity might be higher than its parent alcohol (carveol), potentially facilitating its absorption and passage across cellular membranes. Once inside the cell, it could be hydrolyzed by cellular esterase enzymes to release carveol (B46549) and 3-methylbutanoic acid. These individual components could then exert their respective biological effects.

Released Carveol: Could contribute to antioxidant, anti-inflammatory, or other activities associated with terpenoids.

Released 3-Methylbutanoic Acid: Would enter the cellular metabolic pool of short-chain fatty acids.

Structure Activity Relationships Sar of Carvyl 3 Methylbutyrate and Its Analogues

Comparative Analysis of Carvyl Esters and Terpenoid Derivatives

The biological activity of Carvyl-3-methylbutyrate can be contextualized by comparing it with other carvyl esters and terpenoid derivatives. The parent molecule, carvone (B1668592), exists as two enantiomers, (S)-(+)-carvone (found in caraway and dill) and (R)-(-)-carvone (found in spearmint), both of which exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov Esterification of the allylic hydroxyl group of the corresponding alcohol, carveol (B46549), can significantly modulate this activity.

The table below presents a hypothetical comparative analysis based on general findings for terpenoid esters, illustrating how different ester side chains might influence biological activity.

| Carvyl Ester | Ester Side Chain | Anticipated Relative Potency (Hypothetical) | Potential Influencing Factors |

|---|---|---|---|

| Carvyl Acetate (B1210297) | -COCH3 | Moderate | Small, polar ester group may enhance water solubility. |

| Carvyl Propionate | -COCH2CH3 | Moderate to High | Increased lipophilicity compared to acetate. |

| This compound | -COCH2CH(CH3)2 | High | Increased lipophilicity due to the branched alkyl chain may enhance membrane permeability. |

| Carvyl Benzoate | -COC6H5 | Variable | Aromatic ring could introduce different types of interactions with biological targets. |

Identification of Key Structural Moieties for Biological Potency

The biological potency of this compound is likely determined by several key structural moieties within its p-menthane (B155814) skeleton and the attached ester group.

The Ester Group: The 3-methylbutyrate moiety is a significant determinant of the compound's properties. Its size, shape, and lipophilicity can influence absorption, distribution, metabolism, and excretion (ADME) properties. The branched nature of the isobutyl group in the 3-methylbutyrate ester may provide a better fit into the hydrophobic pockets of target enzymes or receptors compared to linear chains.

The Allylic Ester Linkage: The position of the ester group at the C2 position of the p-menthane ring is critical. The reactivity and stability of this allylic ester can influence its metabolic fate and potential for covalent interactions with biological targets.

Stereochemistry: The stereochemistry at the chiral centers of the carvyl moiety will undoubtedly play a role in its biological activity, as is common with many natural products that interact with stereospecific biological receptors.

Computational Chemistry and Molecular Docking in SAR Studies

Computational chemistry and molecular docking are powerful tools for elucidating the SAR of bioactive molecules like this compound. These in silico methods can predict the binding affinity and interaction patterns of a ligand with a specific biological target, such as an enzyme or a receptor. imist.ma

For this compound, molecular docking studies could be employed to investigate its interaction with various potential targets. For example, based on the known activities of other monoterpenes, potential targets could include enzymes involved in inflammatory pathways or cell signaling proteins. nih.govresearchgate.net The process would typically involve:

Homology Modeling: If the 3D structure of the target protein is not experimentally available, a homology model can be built based on the sequence of a related protein with a known structure.

Ligand and Receptor Preparation: The 3D structure of this compound would be generated and optimized. The target receptor would be prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm would be used to predict the most favorable binding pose of this compound within the active site of the target protein. This is often achieved through algorithms like the Lamarckian Genetic Algorithm.

Analysis of Interactions: The resulting docked complex would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. imist.maresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of carvyl esters to develop predictive models that correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity. imist.maimist.ma

The table below outlines a potential workflow for a computational study on this compound.

| Computational Method | Objective | Key Parameters to Analyze | Potential Insights |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a target protein. | Binding energy (kcal/mol), hydrogen bonds, hydrophobic interactions. | Identification of key interacting residues and potential mechanism of action. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develop a predictive model for biological activity. | Molecular descriptors (LogP, molar refractivity, topological indices). | Understanding the physicochemical properties driving biological potency. imist.ma |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). | Assessment of the stability of the binding pose and flexibility of the complex. |

Design Principles for Novel Bioactive Compounds Based on the this compound Scaffold

The insights gained from SAR studies, comparative analyses, and computational modeling can guide the rational design of novel bioactive compounds based on the this compound scaffold. The goal is to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Key design principles could include:

Modification of the Ester Group: Synthesizing a library of this compound analogues with different ester side chains (e.g., varying chain length, branching, and introducing different functional groups like aromatic rings or heteroatoms) could lead to compounds with improved activity or altered target specificity.

Modification of the p-Menthane Ring: Alterations to the cyclohexene (B86901) ring, such as saturation of the double bond or introduction of additional substituents, could influence the conformational preferences of the molecule and its interaction with biological targets.

Introduction of Pharmacophoric Features: Incorporating specific functional groups known to interact with particular biological targets (e.g., hydrogen bond donors/acceptors, charged groups) could enhance binding affinity and selectivity.

Hybrid Molecule Design: Conjugating the carvyl moiety to other known bioactive molecules could result in hybrid compounds with dual or synergistic activities. For example, creating hybrids with retinoids has been explored for perillyl alcohol. researchgate.net

The design of new compounds would be an iterative process, involving synthesis, biological evaluation, and further computational analysis to refine the SAR models and guide the next round of design.

Future Directions and Advanced Research Perspectives for Carvyl 3 Methylbutyrate

Integration of Omics Technologies in Mechanistic Research

The comprehensive understanding of the biological effects and mechanisms of action of Carvyl-3-methylbutyrate at a molecular level can be significantly advanced through the application of "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic view of cellular and organismal responses to this compound.

Genomics and Transcriptomics: Future research could employ these tools to identify genes and gene expression patterns that are modulated by this compound. For instance, in a cellular model, RNA-sequencing (RNA-seq) could reveal upregulated or downregulated genes involved in specific signaling pathways, providing clues to its mode of action.

Proteomics: This approach can identify changes in protein expression and post-translational modifications in response to this compound exposure. Techniques like mass spectrometry-based proteomics can provide a snapshot of the cellular proteins that interact with the compound or are affected by its presence, offering deeper mechanistic insights.

Metabolomics: By analyzing the global metabolic profile of a biological system, metabolomics can uncover the metabolic pathways influenced by this compound. This could reveal, for example, how the compound is metabolized and what downstream metabolites are produced, which may have their own biological activities.

An integrated multi-omics approach would be particularly powerful, correlating changes across these different molecular layers to build a comprehensive picture of the compound's biological impact.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Outcome |

| Genomics | Are there genetic predispositions that alter the response to this compound? | Identification of genetic markers for personalized applications. |

| Transcriptomics | Which genes are activated or silenced in response to this compound? | Elucidation of signaling pathways and cellular targets. |

| Proteomics | What proteins does this compound interact with or functionally alter? | Discovery of direct molecular targets and mechanisms of action. |

| Metabolomics | How is this compound metabolized and what metabolic pathways does it affect? | Understanding of its biotransformation, and identification of bioactive metabolites. |

Advanced Computational Modeling and Machine Learning Applications

Computational approaches offer a rapid and cost-effective means to predict the properties and activities of this compound, guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activities of this compound and its derivatives. nih.govresearchgate.netnih.govbiorxiv.org By correlating structural features with experimental data, these models can help in designing new analogues with enhanced or specific activities. For terpenoids, QSAR models have been used to predict properties like toxicity and analgesic activity. researchgate.netnih.gov

Molecular Docking: This technique can be used to simulate the interaction of this compound with specific protein targets, such as enzymes or receptors. This can help to hypothesize its mechanism of action and to identify potential molecular targets for further validation.

Machine Learning (ML) in Flavor Science: Given that this compound is a flavor compound, ML algorithms can be employed to predict its sensory attributes and interactions with other flavor molecules. nih.govacs.orgresearchgate.netdoaj.orgijabe.org This can be valuable for the food and fragrance industries in the development of new flavor profiles. ML can analyze complex data from analytical techniques like gas chromatography-mass spectrometry to identify key flavor compounds and their correlations with sensory perception. researchgate.netijabe.org

The integration of these computational tools can create a powerful in silico platform for the rational exploration and optimization of this compound's properties.

Exploration of Novel Biotransformation Pathways

Biotransformation, using microorganisms or isolated enzymes, presents an attractive "green" alternative to chemical synthesis for modifying this compound or producing it from precursors. jmaps.innih.govreseaprojournal.comingentaconnect.com

Microbial Transformation: A wide range of bacteria and fungi are known to metabolize terpenoids, often introducing functional groups with high regio- and stereoselectivity. jmaps.innih.gov Future research could screen various microbial strains for their ability to transform this compound into novel derivatives with potentially interesting properties. The biotransformation of the parent compound, carvone (B1668592), by various microorganisms and even plants has been shown to yield products like dihydrocarvone (B1202640) and carveol (B46549). wikipedia.orgmdpi.comresearchgate.netresearchgate.net

Enzymatic Catalysis: The use of isolated enzymes, such as lipases and esterases, can be explored for the synthesis of this compound from its precursors, carveol and 3-methylbutyric acid. mdpi.comnih.gov Biocatalysis offers mild reaction conditions and high selectivity, which are advantageous for the synthesis of flavor and fragrance compounds. cnr.itresearchgate.netnih.govnih.gov Research into novel acyltransferases could also provide efficient routes for its synthesis in aqueous media. researchgate.netacs.org

Discovering and engineering novel biocatalytic pathways could lead to the production of a diverse library of this compound analogues for further investigation.

Table 2: Potential Biotransformation Reactions for this compound and its Precursors

| Biocatalyst Type | Precursor(s) | Potential Reaction | Product(s) |

| Microorganisms (e.g., Fungi, Bacteria) | Carvone | Reduction of double bond | Dihydrocarvone |

| Microorganisms (e.g., Fungi, Bacteria) | Carvone | Reduction of carbonyl group | Carveol |

| Isolated Lipase (B570770)/Esterase | Carveol + 3-Methylbutyric Acid | Esterification | This compound |

| Isolated Acyltransferase | Carveol + Vinyl-3-methylbutyrate | Transesterification | This compound |

Development of Sustainable Production Methods

The development of sustainable and economically viable methods for the production of this compound is a key area for future research.

Metabolic Engineering: The biosynthetic pathways of terpenoids in microorganisms like Escherichia coli and Saccharomyces cerevisiae are well-characterized. d-nb.infomdpi.comnih.govacs.orgnih.gov Metabolic engineering strategies can be employed to engineer these microbes to produce the precursor, carveol, from simple sugars. Subsequent enzymatic esterification could then yield this compound. This approach offers a renewable and sustainable alternative to traditional chemical synthesis. nih.gov The starting material for many synthetic routes to carvone is limonene, which is abundantly available from citrus waste. wikipedia.orgnih.gov

Green Chemistry Approaches: The synthesis of this compound can be optimized using the principles of green chemistry. This includes the use of biocatalysts, solvent-free reaction conditions, and renewable starting materials. rsc.orgresearchgate.net For example, enzymatic synthesis in aqueous systems or using immobilized enzymes can reduce the environmental impact of the production process. nih.govresearchgate.netacs.org

Sustainable Sourcing of Precursors: For production methods that rely on natural precursors like carvone from essential oils of caraway or spearmint, establishing sustainable and responsible sourcing practices is crucial. wikipedia.orgnih.gov This involves ensuring the long-term availability of the plant raw materials and considering the environmental and social impacts of their cultivation and harvesting. astrazeneca.comkellanova.comcorbion.com

By focusing on these sustainable production strategies, the commercial viability and environmental footprint of this compound can be significantly improved.

Q & A

Q. How should researchers address discrepancies in spectroscopic data between synthesized and commercial this compound samples?

- Methodological Answer: Cross-validate using orthogonal techniques: compare ¹H/¹³C NMR chemical shifts, IR carbonyl stretches, and HRMS exact masses. If discrepancies persist, assess stereochemical purity via chiral chromatography or X-ray crystallography .

Regulatory and Methodological Compliance

Q. What documentation standards are critical for aligning this compound research with EFSA’s flavouring group evaluations?

- Methodological Answer: Follow EFSA’s "Guidance on Submission for Food Additive Evaluations," including detailed batch records (synthesis conditions, purity data), toxicological endpoints (NOAEL/LOAEL), and read-across justification for structurally related substances (e.g., carveol esters) .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.